molecular formula C11H16O2 B12805261 Phenol, butylmethoxy- CAS No. 1335-16-6

Phenol, butylmethoxy-

Cat. No.: B12805261
CAS No.: 1335-16-6
M. Wt: 180.24 g/mol
InChI Key: ZYWGSKGRLVYULL-UHFFFAOYSA-N
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Description

Phenol, butylmethoxy- (IUPAC name: 4-(butylmethoxy)phenol) is a phenolic compound characterized by a hydroxyl group attached to an aromatic benzene ring substituted with a butylmethoxy group. Such compounds are often utilized in industrial and pharmaceutical applications due to their modified solubility, stability, and reactivity compared to simpler phenols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1335-16-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-butyl-2-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3

InChI Key

ZYWGSKGRLVYULL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, butylmethoxy- can be synthesized through various methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the methoxy group activates the aromatic ring towards substitution.

Industrial Production Methods: Industrial production of phenol derivatives often involves catalytic processes. For phenol, butylmethoxy-, a common method includes the use of Friedel-Crafts alkylation, where guaiacol reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenol, butylmethoxy- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

Phenol, butylmethoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, butylmethoxy- involves its interaction with biological molecules through its phenolic hydroxyl group. This group can donate hydrogen atoms, making it an effective antioxidant. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Molecular Properties

The table below compares key molecular features of phenol, butylmethoxy- with structurally related phenolic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Applications/Properties
Phenol, butylmethoxy- C₁₁H₁₆O₂ 180.24 4-(butylmethoxy) Not provided Presumed use in polymer stabilizers, surfactants
Guaiacol (2-methoxyphenol) C₇H₈O₂ 124.14 2-methoxy 90-05-1 Flavoring agent, antiseptic
2-(Benzyloxy)phenol C₁₃H₁₂O₂ 200.23 2-benzyloxy 6272-38-4 Organic synthesis intermediate
Phenol, 2-[[4-(2-propenyloxy)phenyl]methoxy]- C₁₆H₁₆O₃ 256.30 2-(4-propenyloxybenzyloxy) 203583-73-7 Laboratory chemical, polymer precursor
Vanillin acetate C₁₀H₁₀O₄ 194.19 4-acetoxy-3-methoxy 881-68-5 Food additive, fragrance

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The butylmethoxy group in phenol, butylmethoxy- enhances lipophilicity compared to smaller substituents like methoxy (guaiacol) or benzyloxy (2-(benzyloxy)phenol). This property is critical in applications requiring solubility in non-polar matrices, such as coatings or surfactants .
  • Acidity: Electron-donating groups like methoxy decrease the acidity of the phenolic -OH group. The butylmethoxy substituent, being bulkier, may further reduce acidity compared to simpler methoxy derivatives, altering reactivity in nucleophilic reactions .
  • Thermal Stability : Bulky substituents (e.g., butylmethoxy) can improve thermal stability by sterically hindering oxidative degradation, making such compounds suitable for high-temperature industrial processes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing butylmethoxyphenol derivatives from precursor compounds?

  • Methodological Answer : Synthesis typically involves etherification or alkylation of phenolic precursors. For example, benzoic acid derivatives can undergo nucleophilic substitution using butylmethoxy groups under controlled conditions. Safety protocols for handling reactive intermediates (e.g., peracids, oxalyl chloride) must prioritize inert atmospheres, cooling for exothermic reactions, and post-reaction decomposition of residual oxidizing agents . Structural analogs like 4-methoxyphenol (CAS 150-76-5) provide reference frameworks for reaction optimization .

Q. How can researchers determine the purity and structural integrity of butylmethoxyphenol using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR (CDCl3_3 solvent) to verify methoxy (-OCH3_3) and butyl group integration ratios. Compare with reference spectra of structurally similar compounds like 4-methoxyphenol (InChIKey: NWVVVBRKAWDGAB-UHFFFAOYSA-N) .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 270–280 nm) and calibration against pharmacopeial standards (e.g., EP/BP reference materials) to quantify purity .

Q. What safety protocols are critical when handling butylmethoxyphenol in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis or degradation experiments to mitigate inhalation risks (H335: Respiratory irritation) .
  • Waste Management : Segregate halogenated byproducts (e.g., AOX compounds) and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize phenol degradation parameters for butylmethoxyphenol-containing waste streams?

  • Methodological Answer :

  • Experimental Design : Apply Plackett-Burman screening to identify critical variables (e.g., pH, temperature, nutrient concentration). For instance, pH and meat extract significantly influence microbial degradation rates (e.g., Acinetobacter sp., 35.7–38.45 mg/L/hr) .
  • Optimization : Use Box-Behnken design with polynomial regression (e.g., Y=35.75.83pH23.895pHTY = 35.7 - 5.83 \cdot \text{pH}^2 - 3.895 \cdot \text{pH} \cdot T) to model interactions. Validate predictions using Microsoft Excel Solver (e.g., pH 7.12, 27.77°C) .

Q. What mechanisms explain the pH-dependent reactivity of butylmethoxyphenol in advanced oxidation processes (AOPs)?

  • Methodological Answer :

  • Radical Kinetics : At neutral to alkaline pH, hydroxyl radicals (OH^\cdot\text{OH}) dominate degradation via electrophilic attack on aromatic rings. Rate constants (kk) for analogous phenols range from 10910^9101010^{10} M1^{-1}s1^{-1} in aqueous solutions .
  • Chloride Interference : In saline environments, chloride ions scavenge OH^\cdot\text{OH}, forming less reactive Cl^\cdot/Cl2_2^-, which reduces degradation efficiency by 40–60% .

Q. How do statistical contradictions arise in phenol degradation studies, and what analytical approaches resolve them?

  • Methodological Answer :

  • Data Contradictions : Discrepancies often stem from variable interactions (e.g., pH-temperature confounders) or matrix effects (e.g., organic co-solvents). For example, meat extract’s role in microbial media stabilizes growth but has limited direct impact on degradation rates .
  • Resolution : Apply ANOVA with post-hoc Tukey tests to isolate significant factors. Use contour plots to visualize non-linear relationships (e.g., pH vs. temperature) and adjust confidence intervals (95% for pH-°C interactions; 27.71% for meat extract-temperature) .

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